molecular formula C11H16N4O B3278811 2-piperazin-1-yl-N-pyridin-2-yl-acetamide CAS No. 682802-93-3

2-piperazin-1-yl-N-pyridin-2-yl-acetamide

Cat. No.: B3278811
CAS No.: 682802-93-3
M. Wt: 220.27 g/mol
InChI Key: JHURQEKVEICNHC-UHFFFAOYSA-N
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Description

2-piperazin-1-yl-N-pyridin-2-yl-acetamide is a heterocyclic compound that contains both piperazine and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is often explored for its applications in drug design and development, particularly for its potential as a therapeutic agent.

Biochemical Analysis

Biochemical Properties

The compound 2-piperazin-1-yl-N-pyridin-2-yl-acetamide has been shown to interact with various enzymes and proteins. For instance, it has been found to have inhibitory activity against serotonin (5-HT) reuptake . This suggests that it may interact with the serotonin transporter, a protein that plays a crucial role in regulating the concentration of serotonin in the synaptic cleft .

Cellular Effects

Given its inhibitory activity against serotonin reuptake , it may influence cell function by modulating serotonin signaling pathways. Serotonin is a neurotransmitter that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

Its ability to inhibit serotonin reuptake suggests that it may bind to the serotonin transporter and block its function . This could lead to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperazin-1-yl-N-pyridin-2-yl-acetamide typically involves the reaction of piperazine with pyridine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-piperazin-1-yl-N-pyridin-2-yl-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of a catalyst . Substitution reactions may involve nucleophiles or electrophiles under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Comparison with Similar Compounds

2-piperazin-1-yl-N-pyridin-2-yl-acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both piperazine and pyridine moieties, which can confer unique pharmacological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

2-piperazin-1-yl-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(9-15-7-5-12-6-8-15)14-10-3-1-2-4-13-10/h1-4,12H,5-9H2,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHURQEKVEICNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294757
Record name N-2-Pyridinyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682802-93-3
Record name N-2-Pyridinyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682802-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Pyridinyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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